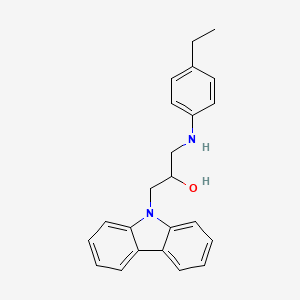

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol

Description

Properties

IUPAC Name |

1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSZWAJLOIMQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Carbazole Derivative: The initial step involves the formation of a carbazole derivative through a cyclization reaction.

Alkylation: The carbazole derivative is then subjected to alkylation with a suitable alkyl halide to introduce the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors, modulating their activity.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Below is a detailed comparison:

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups: Fluorine or chlorine substituents (e.g., WK-9, Compound 43) enhance potency against DNMT1 and dynamin, likely due to increased electrophilicity and target binding . Steric and Electronic Modulation: Bulky substituents (e.g., dibromo groups in 8a/8b) reduce endocytosis inhibition efficacy, suggesting a trade-off between steric hindrance and activity .

Biological Targets: DNMT1 Inhibition: Fluorinated carbazoles (e.g., WK-9) show nanomolar IC₅₀ values, positioning them as epigenetic modulators for cancer therapy . Dynamin GTPase Inhibition: Methyl- and chlorobenzylamino derivatives (Compounds 35, 43) are potent dynamin inhibitors, useful in studying endocytosis pathways . Cryptochrome Modulation: Acetamide derivatives (e.g., KL013) stabilize cryptochrome proteins, offering tools for circadian rhythm research .

Stereochemical Considerations :

- The (S)- and (R)-enantiomers of 3,6-dibromo carbazole derivatives (8a/8b) exhibit similar endocytosis inhibition, suggesting minimal stereochemical dependency for this target .

Structural Features Influencing Activity

- Carbazole Core : The planar aromatic system facilitates DNA intercalation and protein binding, critical for DNMT1 and dynamin inhibition .

- Propan-2-ol Linker: The hydroxyl group enables hydrogen bonding with catalytic residues (e.g., in DNMT1’s active site), while the amino group provides flexibility for substituent diversification .

- 4-Ethylphenylamino Group: This substituent may enhance membrane permeability compared to smaller groups (e.g., methyl) but could reduce target affinity compared to halogenated analogs .

Biological Activity

1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol, also known by its CAS number 301160-11-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O |

| Molar Mass | 344.45 g/mol |

| CAS Number | 301160-11-2 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives against SARS-CoV-2. For instance, compounds derived from carbazole structures have shown significant binding affinities to viral proteins such as the main protease (M pro) and RNA-dependent RNA polymerase (RdRp). In molecular docking studies, certain derivatives exhibited binding energies ranging from -7.62 to -8.92 kcal/mol, indicating strong interactions with these proteins, which are crucial for viral replication .

Antibacterial and Antifungal Properties

Carbazole derivatives, including this compound, have been evaluated for their antimicrobial activities. In vitro assays demonstrated notable antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with inhibition zones measuring between 12.6 mm to 26.08 mm at concentrations of 50 µg/mL . Additionally, antifungal activity was observed against Candida albicans and Aspergillus niger, further broadening the therapeutic potential of these compounds .

The mechanisms underlying the biological activities of carbazole derivatives often involve:

- Inhibition of Enzymatic Activity : Many carbazole compounds act as inhibitors of key enzymes in bacterial and viral pathways, disrupting their function and leading to reduced viability.

- Binding Affinity : The structural configuration allows for effective binding to target proteins, which is critical in antiviral applications where blocking viral replication is necessary.

- Cytotoxicity Assessments : Studies have shown that certain derivatives do not exhibit significant cytotoxicity at effective concentrations, making them suitable candidates for further development .

Study on Antiviral Activity

A recent investigation focused on the antiviral properties of a series of carbazole derivatives against SARS-CoV-2. The study utilized molecular docking techniques to evaluate binding affinities with viral proteins. Among the tested compounds, several demonstrated superior binding characteristics compared to standard antiviral drugs like remdesivir and lopinavir .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various N-substituted carbazoles. The results indicated that specific derivatives showed promising antibacterial and antifungal activities. For example, compounds exhibited inhibition zones up to 26 mm against E. coli, suggesting their potential as new antimicrobial agents .

Q & A

Q. How are impurities or related compounds of structurally similar carbazole derivatives characterized?

- HPLC with UV detection is widely used for impurity profiling. For instance, Carvedilol impurities (e.g., bis-carbazole derivatives) are resolved using reversed-phase C18 columns with mobile phases like phosphate buffer and acetonitrile, achieving detection limits <0.1% . Mass spectrometry (MS) and NMR further confirm structural identities, particularly for regioisomers or stereoisomers .

Q. What analytical techniques validate the stereochemical purity of chiral carbazole derivatives?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers using hexane:ethanol mobile phases. For example, (S)- and (R)-Carvedilol enantiomers are resolved with baseline separation . Polarimetry and X-ray crystallography (via SHELX refinement) provide additional confirmation of absolute configuration .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of carbazole-amino-propanol derivatives?

- Substituents on the carbazole ring (e.g., halogens, methoxy groups) and the amine side chain significantly modulate activity. For example:

- Bromination at the 3,6-positions of carbazole (as in 1-(3,6-dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol) enhances nicotinamide phosphoribosyltransferase (Nampt) activation, improving cardioprotective effects in diabetic models .

- Ethylphenyl substitution (vs. methoxyphenoxy in Carvedilol) may alter lipophilicity and target binding, warranting QSAR modeling to optimize pharmacokinetics .

Q. How does this compound interact with biological targets like Nampt?

- Molecular docking studies suggest that carbazole derivatives stabilize Nampt dimers via hydrophobic interactions with the carbazole core and hydrogen bonding with the propanolamine side chain. In diabetic db/db mice, treatment with a related compound (P7C3) rescued cardiac NAD+/NADH ratios, increased SIRT1 activity , and reduced infarct size by 40% . Experimental validation includes surface plasmon resonance (SPR) for binding affinity and kinetic assays for Nampt enzymatic activity .

Q. What in vivo models are suitable for evaluating the cardioprotective effects of this compound?

- Leptin receptor-deficient (db/db) mice are used to study diabetes-associated cardiomyopathy. Endpoints include:

- Echocardiography (ejection fraction, fractional shortening).

- Electrocardiography (ECG) for arrhythmia analysis.

- Biochemical assays for troponin-I (myocardial injury), lactate dehydrogenase (LDH), and NAD+/NADH ratios .

Q. How do structural differences between this compound and Carvedilol impact pharmacological profiles?

- Unlike Carvedilol (which has a methoxyphenoxyethylamino side chain), the 4-ethylphenylamino group in this compound may reduce β-adrenergic receptor antagonism but enhance Nampt/SIRT1 activation . Comparative studies should include:

- Radioligand binding assays for receptor affinity (β1/β2 adrenergic, α1).

- Cellular thermal shift assays (CETSA) to confirm target engagement with Nampt .

Methodological Considerations

Q. What strategies resolve contradictions in activity data for carbazole derivatives?

- Discrepancies may arise from stereochemical impurities or off-target effects . Mitigation includes:

- Enantiomeric resolution (chiral chromatography) to isolate active stereoisomers.

- CRISPR/Cas9 knockout models to validate target specificity (e.g., Nampt−/− cells) .

Q. How are metabolic stability and toxicity profiles assessed for such compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.